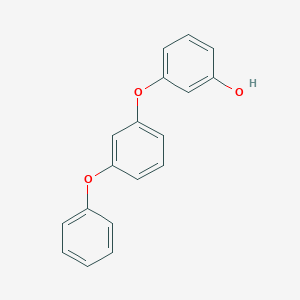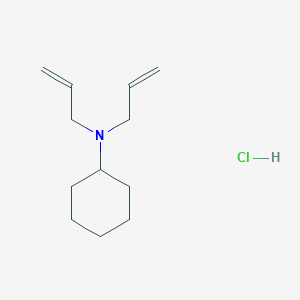
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a rare earth metal complex that is synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, thereby altering their structure and function. This interaction can lead to changes in cellular processes and ultimately affect physiological functions.
Efectos Bioquímicos Y Fisiológicos
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- has been shown to have various biochemical and physiological effects. In MRI, it acts as a contrast agent and enhances the signal intensity of tissues. In nuclear medicine, it is used as a radiopharmaceutical and helps in the diagnosis and treatment of various diseases. In organic synthesis, it acts as a catalyst and facilitates chemical reactions. In optoelectronic devices, it exhibits luminescence and can be used in the development of new technologies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- has several advantages for lab experiments. It is stable, easy to synthesize, and has unique properties that make it suitable for various applications. However, it also has some limitations, such as its high cost, toxicity, and limited availability.
Direcciones Futuras
There are several future directions for Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- research. One area of interest is the development of new MRI contrast agents that are more efficient and have fewer side effects. Another area of research is the use of this compound in the development of new drugs and therapies for various diseases. Additionally, there is a growing interest in the use of rare earth metals in sustainable energy technologies, and Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- could play a role in this area of research.
Conclusion:
In conclusion, Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is a unique chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is synthesized by reacting ytterbium(III) chloride with ethylenediaminetetraacetic acid (EDTA) in the presence of a base. The reaction results in the formation of a stable complex that can be isolated and purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- has been used in various scientific research applications such as magnetic resonance imaging (MRI), nuclear medicine, and as a contrast agent in medical imaging. It has also been used as a catalyst in organic synthesis and as a luminescent material in optoelectronic devices.
Propiedades
Número CAS |
14947-76-3 |
|---|---|
Nombre del producto |
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- |
Fórmula molecular |
C10H12N2O8Yb- |
Peso molecular |
461.26 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;ytterbium(3+) |
InChI |
InChI=1S/C10H16N2O8.Yb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
Clave InChI |
ONRQWUHSXJFDHC-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Yb+3] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Yb+3] |
Otros números CAS |
14947-76-3 |
Sinónimos |
YTTERBIUM-EDTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



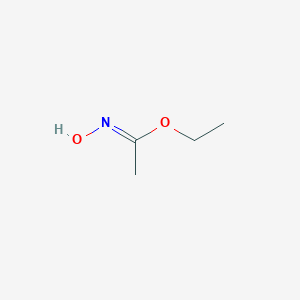
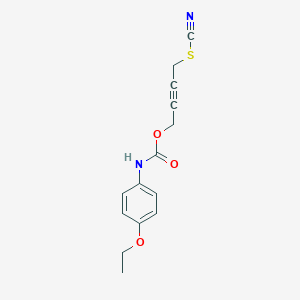
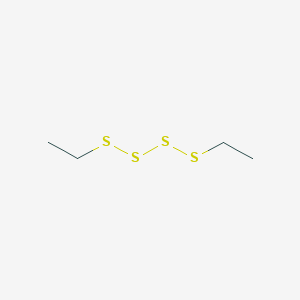
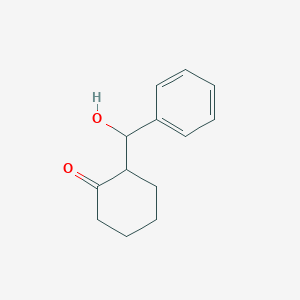
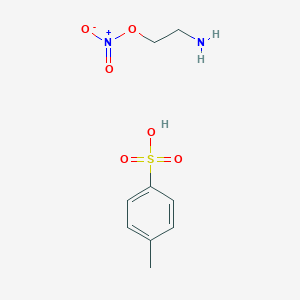

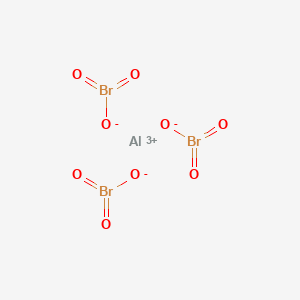
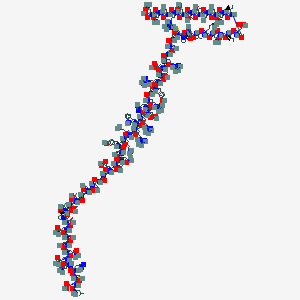
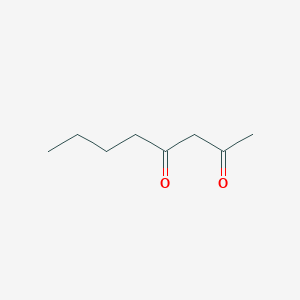
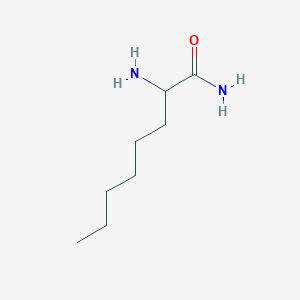
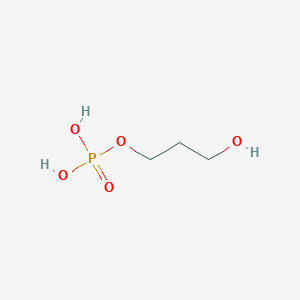
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
